![molecular formula C23H19ClF3N3O B3033623 1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine CAS No. 1092345-92-0](/img/structure/B3033623.png)
1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine
Overview
Description
“1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a trifluoromethyl group attached to a pyridine ring, which is a common motif in many biologically active compounds .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the resources I searched .
Scientific Research Applications
Arylpiperazine Derivatives in Clinical Application
Several arylpiperazine derivatives have advanced to clinical application stages, primarily for treating depression, psychosis, or anxiety. These include buspirone (a pyrimidinylpiperazine), nefazodone, trazodone, aripiprazole (chlorophenylpiperazine derivatives), perospirone, and ziprasidone (benzisothiazolyl derivatives). Their metabolism involves extensive pre-systemic and systemic processes, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which distribute extensively in tissues, including the brain. These metabolites are associated with various serotonin receptor-related effects and have also shown affinity for other neurotransmitter receptors. This broadens the understanding of arylpiperazine derivatives' therapeutic potentials, suggesting that 1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine could have similar therapeutic applications (Caccia, 2007).
Anti-Mycobacterial Activity
Piperazine and its analogues have been identified for their significant medicinal importance, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine, a core element in numerous marketed drugs, provides a foundation for the development of potent anti-mycobacterial agents. This implies potential research applications for our compound in developing safer, selective, and cost-effective anti-mycobacterial treatments (Girase et al., 2020).
Interaction with Dopamine Receptors
The pro-cognitive effects of certain peptides are mediated by their interaction with dopamine receptors, suggesting a brain region-specific manner dependent on local dopamine receptor subpopulations. This interaction underscores the compound's potential in neuroscience research, particularly in understanding memory enhancement mechanisms and the pharmacological actions of arylpiperazine derivatives (Braszko, 2010).
Therapeutic Patent Applications
Piperazine derivatives have been explored for their therapeutic uses across a spectrum of conditions, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The modification of the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating the compound's versatility in drug development (Rathi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c24-19-5-7-20(8-6-19)29-10-12-30(13-11-29)22(31)17-3-1-2-16(14-17)21-9-4-18(15-28-21)23(25,26)27/h1-9,14-15H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFZJWXJSLJXBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC(=C3)C4=NC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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